molecular formula C12H17NO2 B1276043 tert-butyl N-(4-methylphenyl)carbamate CAS No. 14618-59-8

tert-butyl N-(4-methylphenyl)carbamate

Cat. No. B1276043
CAS RN: 14618-59-8
M. Wt: 207.27 g/mol
InChI Key: GNUJXPOJGTXSEZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methylphenyl)carbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as intermediates in organic synthesis, protective groups in chemistry, and in some cases, as active pharmaceutical ingredients or agrochemicals.

Synthesis Analysis

The synthesis of tert-butyl N-(4-methylphenyl)carbamate and related compounds involves several chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally related to tert-butyl N-(4-methylphenyl)carbamate, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . These compounds can act as N-(Boc)-protected nitrones, which are useful intermediates in organic synthesis . Additionally, the synthesis of tert-butyl carbamate derivatives can involve iodolactamization as a key step, as demonstrated in the enantioselective synthesis of a potent CCR2 antagonist .

Molecular Structure Analysis

The molecular structure of tert-butyl N-(4-methylphenyl)carbamate is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group. The vibrational frequencies and geometric parameters of a related compound, tert-butyl N-(thiophen-2yl)carbamate, have been studied using FT-IR spectroscopy and computational methods such as DFT and M06-2X, which can provide insights into the bond lengths, bond angles, and molecular energy levels10.

Chemical Reactions Analysis

Tert-butyl N-(4-methylphenyl)carbamate can undergo various chemical reactions. For example, N-tert-butanesulfinyl imines, which share the tert-butyl group with tert-butyl N-(4-methylphenyl)carbamate, are versatile intermediates that can react with a wide range of nucleophiles, and the tert-butanesulfinyl group can be cleaved by acid treatment . Similarly, tert-butyl carbamates can be lithiated and then reacted with various electrophiles to yield substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(4-methylphenyl)carbamate would include its solubility, melting point, boiling point, and stability under various conditions. While specific data for tert-butyl N-(4-methylphenyl)carbamate is not provided, related compounds such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate have been synthesized and characterized, indicating that these compounds can be stable and have high yields under optimized synthetic conditions . The physical properties are crucial for the handling and application of these compounds in various chemical processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • tert-Butyl N-(4-methylphenyl)carbamate is used as an intermediate in various chemical syntheses. A study by Zhao et al. (2017) detailed the synthesis of this compound as an important intermediate in the production of biologically active compounds like omisertinib (AZD9291), a drug used in cancer treatment. The synthesis involved acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
  • Another research by Ortiz, Guijarro, and Yus (1999) described the use of tert-butyl N-(chloromethyl)-N-methyl carbamate in the synthesis of α-aminated methyllithium, indicating its role in creating functionalized carbamates and substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).

Environmental Impact Studies

  • The degradation products of tert-butyl N-(4-methylphenyl)carbamate (terbutol) in environmental water sources were studied by Suzuki et al. (1995). They identified various degradation products in water from golf courses treated with terbutol, indicating its environmental persistence and transformation (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Organic Chemistry Applications

  • In organic chemistry, tert-butyl carbamates serve as a reagent for various reactions. Li et al. (2006) described the use of aqueous phosphoric acid for deprotection of tert-butyl carbamates in a mild and environmentally benign manner. This method offers good selectivity and high yields, essential in synthetic chemistry (Li, Berliner, Buzon, et al., 2006).

Structural and Molecular Studies

  • The compound has been involved in studies focusing on its crystal structure and molecular interactions. For instance, a study by Das et al. (2016) on carbamate derivatives highlighted how molecules connected through hydrogen bonds can form structures with multiple molecules in the asymmetric unit, providing insights into the structural characteristics of these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Safety And Hazards

Tert-Butyl N-(4-Methylphenyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation .

properties

IUPAC Name

tert-butyl N-(4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUJXPOJGTXSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406851
Record name p-tolyl-carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl p-tolylcarbamate

CAS RN

14618-59-8
Record name Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14618-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-tolyl-carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Maertens, S Canesi - Hypervalent Iodine Chemistry, 2016 - Springer
This chapter describes advances in hypervalent iodine(III)-induced rearrangements reported between 2004 and 2015, beginning with Hofmann-type rearrangements and aliphatic aryl …
Number of citations: 18 link.springer.com
A Yoshimura, MW Luedtke… - The Journal of Organic …, 2012 - ACS Publications
A new, mild procedure for the Hofmann rearrangement of aromatic and aliphatic carboxamides using (tosylimino)phenyl-λ 3 -iodane, PhINTs, as a reagent is reported. Because of the …
Number of citations: 97 pubs.acs.org

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